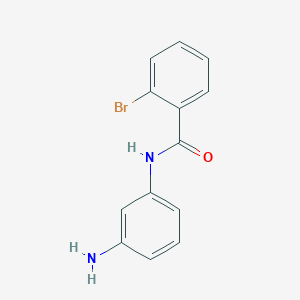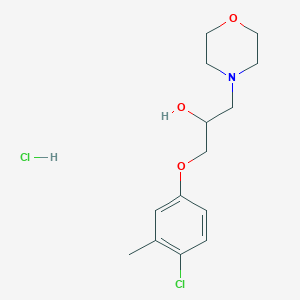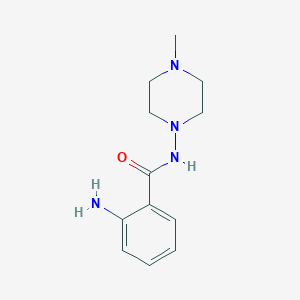
1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of cyclohexyl and m-tolyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea typically involves the reaction of cyclohexylamine with m-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexylamine} + \text{m-Tolyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of cyclohexylamine and m-tolylamine.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers or as a stabilizer in certain formulations.
作用机制
The mechanism of action of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The cyclohexyl and m-tolyl groups could influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(2-Hydroxyethyl)-3-(m-tolyl)urea: Lacks the cyclohexyl group.
1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea: Has a phenyl group instead of m-tolyl.
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(p-tolyl)urea: Has a p-tolyl group instead of m-tolyl.
Uniqueness
1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea is unique due to the combination of cyclohexyl and m-tolyl groups, which may impart distinct physicochemical properties and biological activities compared to its analogs.
属性
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-6-5-9-14(10-12)18-16(20)17-11-15(19)13-7-3-2-4-8-13/h5-6,9-10,13,15,19H,2-4,7-8,11H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQLYDXDUINGOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)
![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)
![2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)
![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)



![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)
![3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile](/img/structure/B2353737.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)
